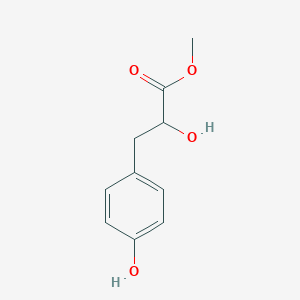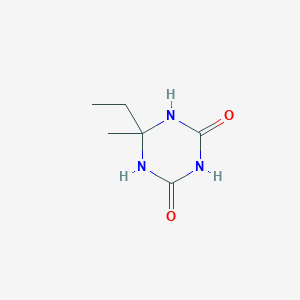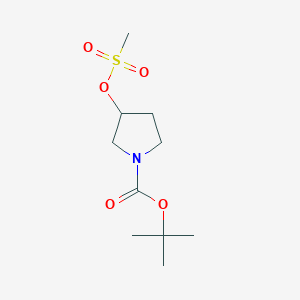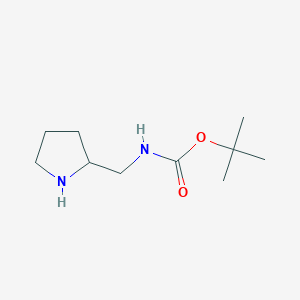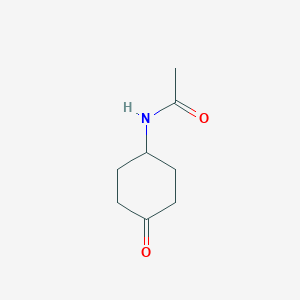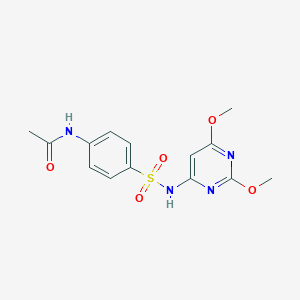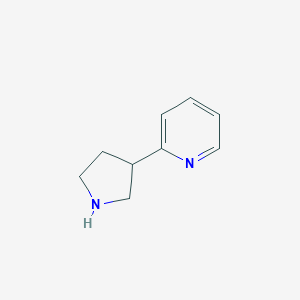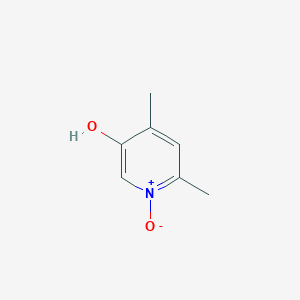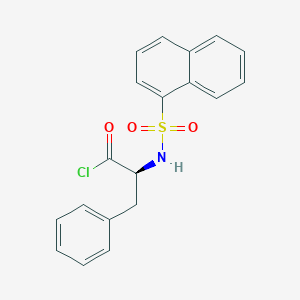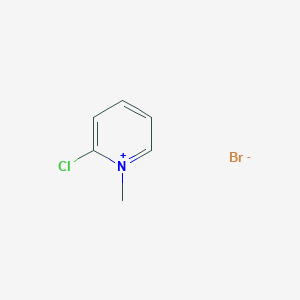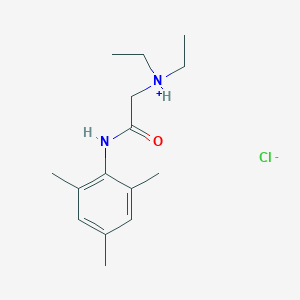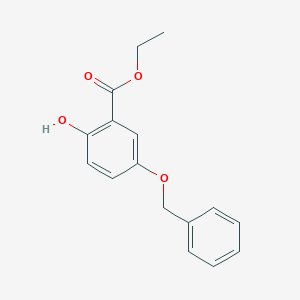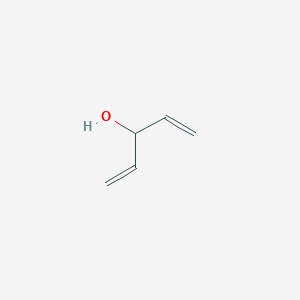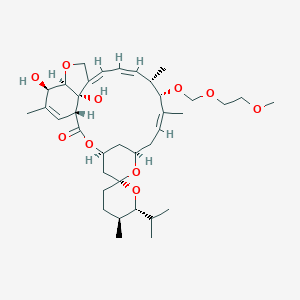
Dimadectin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimadectin is a novel compound that has been developed as a potential drug for the treatment of various diseases. It belongs to the class of small molecules that can target specific enzymes or proteins in the body. The compound has shown great potential in scientific research, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of Dimadectin involves the inhibition of specific enzymes or proteins in the body. The compound can bind to these targets and prevent their activity, which can lead to a reduction in disease symptoms. The exact targets of Dimadectin are not publicly available, but they are likely to be related to inflammation, cancer, or viral infections.
Biochemical and Physiological Effects:
Dimadectin has been shown to have several biochemical and physiological effects in preclinical studies. The compound can reduce inflammation, inhibit cancer cell growth, and prevent viral replication. The exact mechanisms behind these effects are not fully understood, but they are likely related to the inhibition of specific enzymes or proteins in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Dimadectin has several advantages for lab experiments. The compound is highly specific and can target specific enzymes or proteins in the body. This makes it a valuable tool for studying disease mechanisms and potential drug targets. However, the synthesis of Dimadectin is complex, and the compound is not commercially available. This can limit its use in some lab experiments.
Orientations Futures
There are several future directions for Dimadectin research. One potential application is in the treatment of cancer. Dimadectin has shown promising results in preclinical studies, and it may be able to inhibit cancer cell growth in humans. Another potential application is in the treatment of viral infections. Dimadectin has been shown to prevent viral replication in preclinical studies, and it may be able to treat viral infections in humans. Overall, Dimadectin has great potential for scientific research, and its future applications are exciting.
Méthodes De Synthèse
The synthesis of Dimadectin is a complex process that involves several steps. The starting material for the synthesis is 2-amino-6-chloro-4-nitrophenol, which is reacted with a series of reagents to form the final product. The synthesis method for Dimadectin is proprietary, and the exact details are not publicly available.
Applications De Recherche Scientifique
Dimadectin has been extensively studied for its potential use in the treatment of various diseases, such as cancer, inflammation, and viral infections. The compound has shown promising results in preclinical studies, and its mechanism of action has been elucidated. Dimadectin can target specific enzymes or proteins in the body, which makes it a valuable tool for scientific research.
Propriétés
Numéro CAS |
156131-91-8 |
|---|---|
Nom du produit |
Dimadectin |
Formule moléculaire |
C37H56O10 |
Poids moléculaire |
660.8 g/mol |
Nom IUPAC |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-21,24-dihydroxy-12-(2-methoxyethoxymethoxy)-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H56O10/c1-22(2)32-25(5)13-14-36(47-32)19-29-18-28(46-36)12-11-24(4)33(44-21-42-16-15-41-7)23(3)9-8-10-27-20-43-34-31(38)26(6)17-30(35(39)45-29)37(27,34)40/h8-11,17,22-23,25,28-34,38,40H,12-16,18-21H2,1-7H3/b9-8-,24-11-,27-10-/t23-,25-,28+,29-,30-,31+,32+,33-,34+,36+,37+/m0/s1 |
Clé InChI |
CMZOLQQGUABKKN-STGYROPVSA-N |
SMILES isomérique |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCOCCOC)/C)O[C@@H]1C(C)C |
SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)OC1C(C)C |
SMILES canonique |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)OC1C(C)C |
Synonymes |
Dimadectin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



